molecular formula C12H6ClFN4O3 B611263 N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine CAS No. 1422955-31-4

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine

Cat. No.: B611263
CAS No.: 1422955-31-4
M. Wt: 308.65 g/mol
InChI Key: CDQUJZKBRAFWNG-UHFFFAOYSA-N
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Description

TC-S 7009: is a potent and selective inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α). It has a high affinity for HIF-2α with a dissociation constant (Kd) of 81 nanomolar. This compound is more selective for HIF-2α than for hypoxia-inducible factor 1 alpha (HIF-1α), making it a valuable tool in research focused on hypoxia-related pathways .

Scientific Research Applications

Chemistry: TC-S 7009 is used as a chemical probe to study hypoxia-inducible factor pathways. It helps in understanding the role of HIF-2α in various biological processes .

Biology: In biological research, TC-S 7009 is employed to investigate the effects of hypoxia on cellular functions. It is used in cell culture studies to inhibit HIF-2α activity and observe the resulting changes in gene expression and cellular behavior .

Medicine: TC-S 7009 has potential therapeutic applications in diseases where hypoxia plays a critical role, such as cancer and ischemic conditions. It is being explored as a potential drug candidate for targeting HIF-2α in cancer therapy .

Industry: In the pharmaceutical industry, TC-S 7009 is used in drug discovery and development programs focused on hypoxia-related targets. It serves as a reference compound for screening and optimizing new inhibitors of HIF-2α .

Safety and Hazards

  • TSCA : Not listed in the Toxic Substances Control Act inventory .

Mechanism of Action

Target of Action

TC-S 7009, also known as HIF-2 inhibitor 2, is a potent and selective inhibitor of Hypoxia-inducible factor 2-alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in response to low oxygen levels (hypoxia) in cells .

Mode of Action

TC-S 7009 binds to the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This disruption decreases DNA-binding activity and reduces the expression of HIF-2α target genes . The compound is more selective for HIF-2α than HIF-1α .

Biochemical Pathways

The primary pathway affected by TC-S 7009 is the HIF signaling pathway. Under normal oxygen conditions, HIF-2α is hydroxylated and marked for proteasomal degradation . In hypoxic or pseudohypoxic states, hif-2α avoids degradation, accumulates, and translocates to the nucleus where it binds with hif-1β . This active HIF transcription complex then regulates the expression of genes involved in angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . By inhibiting HIF-2α, TC-S 7009 disrupts these processes.

Pharmacokinetics

It is known that the compound is orally administered

Result of Action

The inhibition of HIF-2α by TC-S 7009 results in a decrease in the expression of HIF-2α target genes . This can lead to reduced angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . In vitro studies have shown that TC-S 7009 can inhibit cell proliferation in hypoxic conditions .

Action Environment

The efficacy of TC-S 7009 is influenced by the oxygen levels in the cellular environment. The compound is more effective under hypoxic conditions, where HIF-2α is typically active

Biochemical Analysis

Biochemical Properties

TC-S 7009 interacts with the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This interaction leads to a decrease in DNA-binding activity and a reduction in HIF-2α target gene expression . The compound exhibits a high selectivity for HIF-2α over HIF-1α .

Cellular Effects

TC-S 7009 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting the heterodimerization of HIF-2α, which in turn decreases DNA-binding activity and reduces the expression of HIF-2α target genes .

Molecular Mechanism

The molecular mechanism of action of TC-S 7009 involves binding to the HIF-2α PAS-B domain, which disrupts HIF-2α heterodimerization . This disruption leads to a decrease in DNA-binding activity and a reduction in the expression of HIF-2α target genes .

Temporal Effects in Laboratory Settings

It is known that the compound disrupts HIF-2α heterodimerization, decreases DNA-binding activity, and reduces HIF-2α target gene expression .

Dosage Effects in Animal Models

Given its potent and selective inhibition of HIF-2α, it is likely that the compound’s effects would vary with dosage .

Metabolic Pathways

Given its role as a HIF-2α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-inducible pathways .

Transport and Distribution

Given its role as a HIF-2α inhibitor, it is likely that it interacts with transporters or binding proteins involved in hypoxia-inducible pathways .

Subcellular Localization

Given its role as a HIF-2α inhibitor, it is likely that it is directed to specific compartments or organelles involved in hypoxia-inducible pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-S 7009 involves multiple steps, starting with the preparation of the core structure, which includes a benzoxadiazole ring. The key steps include nitration, halogenation, and amination reactions. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of TC-S 7009 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: TC-S 7009 is unique due to its high selectivity for HIF-2α over HIF-1α, making it a valuable tool for studying HIF-2α-specific pathways. Its high affinity and potency also contribute to its effectiveness in research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQUJZKBRAFWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422955-31-4
Record name 1422955-31-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
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N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
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N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
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N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
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N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
Reactant of Route 6
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N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
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Q & A

Q1: How does TC-S 7009 impact DIPG growth in the context of the study?

A1: The study found that treating three different human DIPG cultures (SU-DIPG-IV, VUMC-DIPG-X, and SU-DIPG-XIII) with TC-S 7009 led to an increase in apparent growth. [] This suggests that inhibiting HIF2-alpha with TC-S 7009 might actually promote DIPG growth, contrary to the expected tumor-suppressing effect of inhibiting hypoxia-inducible factors. The researchers propose further investigation into the mechanisms behind this observation, including the possibility of enhanced HIF1-alpha activity or HIF2-alpha's direct influence on apoptotic pathways. []

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